molecular formula C16H15N3O2S B15343283 N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide

N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide

Cat. No.: B15343283
M. Wt: 313.4 g/mol
InChI Key: MJKRRURLJKZHRF-UHFFFAOYSA-N
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Description

N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C16H15N3O2S and a molecular weight of 313.374 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide typically involves the reaction of 7-aminoquinoline with 4-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antifungal properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

  • Quinoline derivatives: These compounds share a similar core structure but may have different substituents and properties.

  • Sulfonylureas: These compounds also contain a sulfonamide group but differ in their overall structure and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C16H15N3O2S/c1-22(20,21)19-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)18-15/h2-10,19H,17H2,1H3

InChI Key

MJKRRURLJKZHRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C=C2

Origin of Product

United States

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